molecular formula C10H14FN B1366012 N-(4-fluorobenzyl)propan-1-amine CAS No. 741698-80-6

N-(4-fluorobenzyl)propan-1-amine

Cat. No.: B1366012
CAS No.: 741698-80-6
M. Wt: 167.22 g/mol
InChI Key: QXJDUPVWQCCQKO-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)propan-1-amine is an organic compound with the molecular formula C 10 H 14 FN and a molecular weight of 167.22 g/mol . Its structure features a propan-1-amine chain linked to a 4-fluorobenzyl group. This compound is assigned the CAS Registry Number 741698-80-6 . As a benzylamine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of the fluorine atom and the amine functional group makes it a versatile intermediate for the synthesis of more complex molecules, such as urea derivatives used in pharmaceutical research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJDUPVWQCCQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of N 4 Fluorobenzyl Propan 1 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework can be constructed.

The ¹H NMR spectrum of N-(4-fluorobenzyl)propan-1-amine provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative numbers (integration). The expected signals for the molecule are detailed below. The aromatic region is influenced by the fluorine substituent, typically resulting in a pattern of two doublets for the para-substituted ring. The aliphatic propyl chain exhibits characteristic multiplets based on the coupling between adjacent methylene (B1212753) and methyl groups.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3' (CH₃)~ 0.9Triplet (t)~ 7.4
H-2' (CH₂)~ 1.5Sextet~ 7.4
NHVariable (Broad Singlet)s (br)-
H-1' (CH₂)~ 2.6Triplet (t)~ 7.4
Benzylic (CH₂)~ 3.7Singlet (s)-
Aromatic (H-3, H-5)~ 7.0Doublet (d)~ 8.6
Aromatic (H-2, H-6)~ 7.3Doublet (d)~ 8.6

Table 1: Predicted ¹H NMR spectral data for this compound. The analysis is based on established chemical shift values for similar structural motifs, such as propylamine (B44156) and 4-fluorobenzylamine (B26447). chemicalbook.comdocbrown.infochemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. In proton-decoupled mode, each unique carbon atom typically appears as a single line. The chemical shift of each carbon is indicative of its electronic environment, with the carbon atom bonded to the electronegative fluorine atom showing a characteristic downfield shift and a large ¹JCF coupling constant.

Assignment Predicted Chemical Shift (δ, ppm)
C-3' (CH₃)~ 11
C-2' (CH₂)~ 23
C-1' (CH₂)~ 50
Benzylic (CH₂)~ 53
Aromatic (C-3, C-5)~ 115 (d, ²JCF ≈ 21 Hz)
Aromatic (C-2, C-6)~ 130 (d, ³JCF ≈ 8 Hz)
Aromatic (C-4)~ 135 (d, ⁴JCF ≈ 3 Hz)
Aromatic (C-1)~ 162 (d, ¹JCF ≈ 245 Hz)

Table 2: Predicted ¹³C NMR spectral data for this compound. Predictions are derived from data for propylamine, fluorobenzene (B45895) derivatives, and general chemical shift tables. docbrown.infodocbrown.infowisc.edu

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. epfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, key correlations would be observed between the H-1'/H-2' and H-2'/H-3' protons of the propyl chain, confirming the sequence of this aliphatic group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It allows for the direct assignment of each carbon signal that has attached protons by correlating it with the already assigned proton signal. For instance, the proton signal at ~3.7 ppm would correlate with the benzylic carbon signal at ~53 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule. columbia.edu Key HMBC correlations would include the benzylic protons (~3.7 ppm) showing a cross-peak to the aromatic quaternary carbon (C-1) and the C-2/C-6 carbons, as well as to the C-1' carbon of the propyl group, thus definitively linking the benzyl (B1604629) and propyl moieties.

Technique Purpose Expected Key Correlations for this compound
COSY Shows ¹H-¹H spin-spin couplingH-1' ↔ H-2' ; H-2' ↔ H-3' ; Aromatic H-2/6 ↔ H-3/5
HSQC Shows direct ¹H-¹³C one-bond correlationsH-1' ↔ C-1' ; H-2' ↔ C-2' ; H-3' ↔ C-3' ; Benzylic H ↔ Benzylic C ; Aromatic H ↔ Aromatic C
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlationsBenzylic H ↔ C-1, C-2/6, C-1' ; H-1' ↔ Benzylic C, C-2' ; H-2' ↔ C-1', C-3'

Table 3: Summary of expected 2D NMR correlations for the structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an excellent tool for identifying specific functional groups. nih.gov For this compound, which is a secondary amine, a single N-H stretching band is expected. orgchemboulder.com

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch3350 - 3310Weak - Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2960 - 2850Strong
Aromatic C=C Stretch1610, 1510Medium - Strong
N-H Bend1580 - 1490Variable
C-F Stretch1250 - 1200Strong
C-N Stretch1220 - 1020Medium

Table 4: Predicted FT-IR absorption bands for this compound based on characteristic group frequencies. orgchemboulder.comlibretexts.orgdocbrown.info

FT-Raman spectroscopy is a complementary technique to FT-IR. scispace.com It relies on the inelastic scattering of monochromatic laser light. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and is highly effective for analyzing aromatic and carbon backbone structures. frontiersin.org

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3050Strong
Aliphatic C-H Stretch2960 - 2850Strong
Aromatic Ring Breathing~1600Strong
Aromatic Ring Quadrant Stretch~1580Medium
Aliphatic C-C Stretch1100 - 800Medium

Table 5: Predicted FT-Raman shifts for this compound. Aromatic ring vibrations are typically strong in Raman spectra. nih.govresearchgate.net

Vibrational Mode Assignments and Analysis

Based on general spectroscopic principles for amines libretexts.orgorgchemboulder.comdocbrown.info, the FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

N-H Stretch: A single, weak to medium absorption band is anticipated in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine orgchemboulder.com.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propyl and benzyl groups would be observed just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1335-1250 cm⁻¹ range, while for an aliphatic amine, it appears between 1250-1020 cm⁻¹ orgchemboulder.com. This compound contains both, which may result in overlapping or distinct bands.

C-F Stretch: A strong absorption band due to the C-F stretching vibration on the benzene (B151609) ring is expected in the region of 1250-1000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions from the C=C stretching vibrations of the benzene ring would be present in the 1600-1450 cm⁻¹ region.

N-H Bend: A weak N-H bending (scissoring) vibration may be observed around 1650-1580 cm⁻¹ orgchemboulder.com.

A hypothetical and generalized FT-IR data table for this compound is presented below. It is important to reiterate that this is a theoretical representation and not based on experimental data for the specific compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3310Weak-Medium
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
N-H Bend1650 - 1580Weak
C-N Stretch1335 - 1020Medium
C-F Stretch1250 - 1000Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For this compound (C₁₀H₁₄FN, Molecular Weight: 167.23 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 168.24.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 167. The fragmentation pattern would likely involve the following characteristic cleavages:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion. For this compound, this could lead to the loss of an ethyl radical to form a fragment at m/z 138, or the loss of a propyl group to form a fragment at m/z 124. The most prominent peak in the mass spectrum of a related compound, propylamine, is due to the loss of an ethyl group docbrown.info.

Benzylic Cleavage: Cleavage at the benzylic position is also highly favorable, leading to the formation of the fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109.

A table of expected major fragments in the GC-MS of this compound is provided below. This is a predictive table based on known fragmentation patterns of similar molecules docbrown.infosigmaaldrich.comdocbrown.info.

m/zProposed Fragment Ion
167[C₁₀H₁₄FN]⁺ (Molecular Ion)
109[C₇H₆F]⁺ (Fluorobenzyl cation)
91[C₇H₇]⁺ (Tropylium ion, from rearrangement)
58[C₃H₈N]⁺ (Propylamine fragment)

High-Resolution Mass Spectrometry (HRMS)

HRMS would allow for the determination of the exact mass of the molecular ion and its fragments with high precision, confirming the elemental composition. For the molecular ion of this compound, the expected exact mass would be approximately 167.1165.

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (XRD) Studies

No published single-crystal X-ray diffraction studies for this compound were found. Such a study would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the secondary amine. The crystal packing would likely be influenced by N-H···F or N-H···N hydrogen bonds.

While a theoretical framework for the spectroscopic and structural properties of this compound can be constructed based on the analysis of related compounds, a definitive and detailed experimental characterization is currently absent from the scientific literature. The generation of a comprehensive and scientifically accurate article as per the user's initial request is therefore not feasible due to the lack of specific research findings for this particular compound. Further experimental investigation is required to fully elucidate its chemical and physical properties.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities for the molecule) is greater than that of all other molecules in the crystal. The surface is typically colored using a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

For this compound, the key intermolecular interactions expected to govern its crystal packing would include:

N-H···N and N-H···F Hydrogen Bonds: The secondary amine group provides a hydrogen bond donor (N-H) and a lone pair on the nitrogen as an acceptor. This can lead to the formation of N-H···N hydrogen bonds, linking molecules into chains or dimers. Furthermore, the fluorine atom on the benzyl ring, being electronegative, can act as a weak hydrogen bond acceptor, resulting in N-H···F interactions.

C-H···F Interactions: The fluorine substituent also facilitates numerous weak C-H···F hydrogen bonds with the aliphatic protons of the propyl group and the aromatic protons of the benzyl ring of neighboring molecules. Studies on fluorobenzene derivatives have shown that C-H···F interactions can be significant in directing the crystal packing. nih.goved.ac.uk

π-Interactions: The presence of the aromatic ring allows for π-stacking (π···π) and C-H···π interactions. The electron-withdrawing nature of the fluorine atom can influence the quadrupole moment of the aromatic ring, potentially favoring offset or edge-to-face π-stacking arrangements.

van der Waals Forces (H···H contacts): A significant portion of the crystal packing is expected to be stabilized by non-specific van der Waals forces, primarily H···H contacts, which typically appear as a large, diffuse region on the 2D fingerprint plot.

2D Fingerprint Plots

Based on analyses of similar structures, such as benzylamine (B48309) derivatives and fluorinated aromatic compounds, a hypothetical breakdown of the intermolecular contacts for this compound is presented in the table below. nih.govresearchgate.netresearchgate.net

Interaction TypeExpected Percentage Contribution (%)Description
H···H45 - 65Represents the dominant, non-specific van der Waals forces.
C···H / H···C15 - 25Includes C-H···π interactions and general van der Waals contacts.
F···H / H···F10 - 20Corresponds to the C-H···F and N-H···F hydrogen bonds.
N···H / H···N5 - 15Represents the N-H···N hydrogen bonds.
C···C< 5Indicates the presence of π-stacking interactions.
Other (N···C, F···C, etc.)< 2Minor contributions from other close contacts.

The precise contributions would be dependent on the specific crystalline polymorph obtained. The interplay of these various interactions, from strong hydrogen bonds to weaker van der Waals forces, ultimately determines the three-dimensional architecture of the solid state.

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgyoutube.com A molecule must be chiral (lacking an internal plane of symmetry and being non-superimposable on its mirror image) to exhibit a CD spectrum. The parent compound, this compound, is achiral and therefore CD-inactive.

To utilize CD spectroscopy for studying this class of compounds, a chiral center must be introduced into the molecular structure. This can be achieved through the synthesis of chiral derivatives. For instance, introducing a methyl group at the C1 or C2 position of the propyl chain would create a chiral center, leading to a pair of enantiomers.

Hypothetical Chiral Derivatives and their Expected CD Spectra

Let us consider two potential chiral derivatives:

(R/S)-N-(4-fluorobenzyl)butan-1-amine: Chirality is introduced by extending the propyl chain to a butyl chain and having the amine at the second carbon.

(R/S)-N-(4-fluorobenzyl)-1-phenylpropan-1-amine: Chirality is introduced by adding a phenyl group to the carbon bearing the amine.

The chromophore in these amines that would be interrogated by CD spectroscopy is the fluorobenzyl group attached to the nitrogen atom. The electronic transitions of the aromatic ring, when perturbed by the asymmetric environment of the chiral center, will give rise to a CD signal, known as a Cotton effect.

The CD spectrum is typically characterized by the position (wavelength), sign (positive or negative), and intensity (molar ellipticity, [θ]) of the Cotton effects. For aromatic chromophores, the transitions of interest are the π → π* transitions (the intense E-bands and the weaker B-band) and the n → σ* transition of the nitrogen lone pair.

The empirical "aromatic quadrant rule" or more sophisticated coupled oscillator models can be used to predict the sign of the Cotton effect for a given enantiomer. The sign of the Cotton effect associated with the 1Lb transition (around 260-270 nm) of the phenyl ring is often related to the absolute configuration of the chiral center.

A multi-component assembly approach could also be employed, where the achiral amine is mixed with a chiral host, such as an enantiopure BINOL derivative, to induce a CD signal. rsc.orgutexas.edu This technique allows for the determination of the enantiomeric excess of chiral amines and can be a powerful tool for stereochemical analysis.

Below is a table outlining hypothetical chiral derivatives of this compound and their expected CD spectroscopic properties.

Chiral DerivativeStructureChiral CenterExpected Chromophoric Transition (nm)Expected Cotton Effect
(S)-N-(4-fluorobenzyl)butan-2-amineC2 of the butyl chain~265 (1Lb of fluorophenyl)Weak positive or negative
(R)-N-(4-fluorobenzyl)butan-2-amineC2 of the butyl chain~265 (1Lb of fluorophenyl)Opposite sign to the (S)-enantiomer
(S)-1-(4-fluorophenyl)-N-propyl-ethanamineC1 attached to the fluorophenyl ring~265 (1Lb of fluorophenyl)Potentially stronger Cotton effect due to proximity of the chiral center to the chromophore
(R)-1-(4-fluorophenyl)-N-propyl-ethanamineC1 attached to the fluorophenyl ring~265 (1Lb of fluorophenyl)Opposite sign to the (S)-enantiomer

The synthesis and subsequent CD analysis of such chiral derivatives would be essential for definitively assigning their absolute configurations and for studying the conformational preferences of these molecules in solution. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of N 4 Fluorobenzyl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecule, providing insights into its geometry, stability, and reactivity. For a molecule like N-(4-fluorobenzyl)propan-1-amine, these calculations can reveal the influence of the fluorine atom and the propyl group on the electronic environment of the benzylamine (B48309) core.

Density Functional Theory (DFT) Methods and Basis Set Selection

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov This approach offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.

A common choice for DFT calculations is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This functional is known for providing reliable results for a wide range of organic molecules. nih.gov

The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a popular choice that provides a high degree of flexibility for the electron orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-covalent interactions. nih.govnih.gov

Table 1: Example of DFT Method and Basis Set Selection

Parameter Selection Rationale
Method Density Functional Theory (DFT) Provides a good balance of accuracy and computational cost for molecular systems.
Functional B3LYP A widely used hybrid functional known for its reliability in predicting molecular properties. nih.gov

| Basis Set | 6-311G(d,p) | A flexible basis set that includes polarization functions for a more accurate description of bonding. nih.govnih.gov |

Molecular Equilibrium Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the equilibrium geometry. This is achieved by optimizing the geometry to find the lowest energy arrangement of the atoms. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is necessary to identify the global minimum energy conformer among many possible local minima. This analysis involves systematically rotating the single bonds and calculating the energy of each resulting conformation.

Electronic Structure Calculations

Once the most stable geometry is found, electronic structure calculations can provide a wealth of information. These calculations can determine properties such as the distribution of electron density, atomic charges, and the dipole moment. This information helps in understanding the molecule's polarity and how it might interact with other molecules.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can confirm that the optimized geometry is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and allow for the assignment of specific vibrational modes to the peaks observed in experimental spectra. nih.gov For this compound, characteristic vibrational modes would include N-H stretching, C-N stretching, C-F stretching, and aromatic C-H stretching. nih.gov Secondary amines typically show a single weak N-H stretching band in the region of 3350-3310 cm⁻¹. nih.gov

Table 2: Predicted Vibrational Frequencies (Illustrative Example)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
N-H Stretch ~3330 Stretching of the nitrogen-hydrogen bond.
Aromatic C-H Stretch ~3100-3000 Stretching of carbon-hydrogen bonds on the benzene (B151609) ring.
Aliphatic C-H Stretch ~2960-2850 Stretching of carbon-hydrogen bonds in the propyl group.
C-N Stretch ~1250-1020 Stretching of the carbon-nitrogen bonds. nih.gov

Note: The values in this table are illustrative and based on typical ranges for these functional groups. Actual calculated values would be specific to the molecule's unique structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov The distribution of these orbitals across the molecule reveals the likely sites for nucleophilic (electron-rich, HOMO) and electrophilic (electron-poor, LUMO) attack.

Table 3: Frontier Molecular Orbital Data (Illustrative Example)

Parameter Value (eV) Significance
HOMO Energy -6.5 Energy of the highest occupied molecular orbital.
LUMO Energy -0.5 Energy of the lowest unoccupied molecular orbital.

| HOMO-LUMO Gap | 6.0 | Indicates the molecule's kinetic stability and chemical reactivity. nih.gov |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors represent different electrostatic potential values, providing a guide to the molecule's reactive sites.

Red regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would be expected around the electronegative nitrogen and fluorine atoms.

Blue regions : Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly the one attached to the nitrogen.

Green regions : Represent neutral or near-zero potential.

The MEP map is invaluable for predicting how a molecule will interact with other charged or polar species.

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the most reactive sites within a molecule. The Fukui function, f(r), is a prominent example, indicating the change in electron density at a specific point when the total number of electrons in the molecule is altered. psu.eduscm.com This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function can be condensed to atomic centers, providing a set of values (fk) that quantify the reactivity of each atom 'k' in the molecule. There are three main types of condensed Fukui functions:

f+ : For nucleophilic attack (reactivity towards an electron-donating species).

f- : For electrophilic attack (reactivity towards an electron-accepting species).

f0 : For radical attack.

For this compound, the primary sites of interest for reactivity are the nitrogen atom of the amine group, the carbon atoms of the aromatic ring, and the fluorine atom. The nitrogen atom, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. The aromatic ring contains π-electrons and is subject to electrophilic substitution, with the fluorine atom and the benzylamine group influencing the regioselectivity of such attacks. The highly electronegative fluorine atom will influence the electron distribution across the benzene ring.

Table 1: Representative Condensed Fukui Function Indices for a Hypothetical Analysis of this compound

Atom/Groupf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)Predicted Reactive Site For
N (amine)LowHighModerateElectrophilic Attack
C (aromatic, ipso)ModerateLowLow-
C (aromatic, ortho)ModerateModerateHighRadical/Electrophilic Attack
C (aromatic, meta)LowLowModerate-
C (aromatic, para-F)HighLowLowNucleophilic Attack
FHighLowLowNucleophilic Attack
Propyl ChainLowLowHighRadical Attack

Note: This table is illustrative and based on general principles of chemical reactivity for similar functional groups. Actual values would require specific DFT calculations.

Non-Linear Optical (NLO) Properties Calculation

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.comaps.org Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit large NLO responses. The key parameter characterizing the NLO property of a molecule at the microscopic level is the first hyperpolarizability (β).

Computational quantum chemistry, specifically DFT, is a powerful tool for predicting the NLO properties of molecules. nih.gov These calculations can provide values for the dipole moment (μ) and the components of the first hyperpolarizability tensor (β). The total hyperpolarizability (βtot) is typically calculated from these tensor components.

For this compound, the molecule possesses a donor group (the propan-1-amine moiety) and a substituted aromatic ring that acts as a π-system. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group, which can induce a degree of intramolecular charge transfer, a key requirement for NLO activity.

While specific experimental or computational studies on the NLO properties of this compound are scarce, research on analogous structures provides insight. For instance, studies on piperazine (B1678402) derivatives with picric acid have shown significant NLO properties, which were investigated using DFT calculations. mdpi.com Similarly, calculations on other organic molecules have demonstrated that the introduction of donor and acceptor groups can significantly enhance the first hyperpolarizability. nih.gov A DFT study on ethyl 4-[N,N-bis(p-toluenesulfonyl)]-aminobenzoate, for example, revealed a considerable NLO character when compared to the standard reference, urea. nih.gov

Table 2: Representative Calculated NLO Properties for an Analogous Benzylamine Derivative

Computational MethodBasis SetDipole Moment (μ) (Debye)First Hyperpolarizability (βtot) (a.u.)
DFT/B3LYP6-311++G(d,p)2.89207.35
DFT/B3LYPcc-pVDZ2.79172.90

Note: Data is based on a study of Benzyl(3-fluoro-4-morpholinophenyl)carbamate, a related compound with a substituted benzylamine core. nih.gov Values for this compound would require specific calculation.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.govrsc.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Ligand-Protein Interaction Prediction

This compound, as a derivative of benzylamine, belongs to a class of compounds known to interact with various biological targets, including enzymes and receptors. A prominent target for benzylamine derivatives is Monoamine Oxidase (MAO), a flavoenzyme that catalyzes the oxidation of monoamines. nih.govscilit.com MAO exists in two isoforms, MAO-A and MAO-B, which are significant targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govnih.gov

Molecular docking studies on inhibitors of MAO-B have successfully predicted the binding modes and thermodynamic properties of various ligands. nih.gov These studies reveal that the active site of MAO-B contains an "aromatic cage" formed by specific amino acid residues, which is crucial for ligand binding. Given its structure, this compound could potentially act as an inhibitor for MAO or other related amine-binding enzymes.

A docking simulation of this compound into the active site of human MAO-B (PDB: 2V5Z) would likely show the 4-fluorobenzyl group positioned within the hydrophobic substrate cavity. The amine group is crucial for interaction, potentially forming hydrogen bonds with surrounding residues or the flavin adenine (B156593) dinucleotide (FAD) cofactor.

Binding Mode Analysis

The binding mode analysis details the specific interactions between the ligand and the protein's active site residues. These interactions are primarily non-covalent and include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the amine) and acceptors (like carbonyl oxygens of amino acid backbones).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (the benzyl (B1604629) ring and propyl chain) and hydrophobic residues in the binding pocket.

π-π Stacking: Interaction between the aromatic ring of the ligand and aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe).

Cation-π Interactions: An electrostatic interaction between the protonated amine (cation) of the ligand and the π-face of an aromatic residue. scilit.com

In the context of MAO-B, key residues in the active site include Tyr398 and Tyr435, which form the aromatic cage, and Ile199, which controls substrate access. nih.govscilit.com A plausible binding mode for this compound would involve the 4-fluorobenzyl ring engaging in hydrophobic and π-π interactions with these tyrosine residues. The protonated secondary amine could form a crucial hydrogen bond with a key residue or a water molecule within the active site. The fluorine atom might also participate in specific interactions, such as halogen bonding or dipole-dipole interactions, further stabilizing the complex.

Table 3: Predicted Ligand-Protein Interactions for this compound with Human MAO-B (PDB: 2V5Z)

Interacting ResidueInteraction TypePredicted Distance (Å)
Tyr435π-π Stacking (with benzyl ring)~3.5 - 4.5
Tyr398π-π Stacking (with benzyl ring)~3.5 - 4.5
Ile199Hydrophobic (with propyl chain)~4.0
FAD CofactorHydrogen Bond (with amine)~2.8 - 3.2
Gln206Hydrogen Bond (with amine)~3.0

Note: This table represents a hypothetical binding mode based on docking studies of similar inhibitors. nih.govmdpi.com The specific interactions and distances would need to be confirmed by a dedicated docking study.

Quantitative Structure-Activity Relationship (Q-SAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govqsartoolbox.org QSAR models are built by correlating calculated molecular descriptors (physicochemical, topological, electronic, etc.) with experimentally measured biological activity, such as inhibitory concentration (IC50). nih.gov

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar N-benzylamine or N-propylamine derivatives with known biological activity against a specific target. mdpi.com The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structure.

Key molecular descriptors often used in QSAR studies for amine derivatives include:

Lipophilicity (e.g., AlogP, ClogP): Describes the compound's partitioning between aqueous and lipid phases, influencing its ability to cross cell membranes. scilit.com

Electronic Descriptors (e.g., Dipole Moment, HOMO/LUMO energies): Relate to the molecule's electronic distribution and its ability to participate in electrostatic or charge-transfer interactions. scm.com

Steric/Topological Descriptors (e.g., Molar Refractivity, Kappa Shape Indices, Wiener Index): Quantify the size, shape, and branching of the molecule, which are critical for fitting into a receptor's binding site. scilit.com

Structural Descriptors: Presence or absence of specific functional groups or structural motifs.

QSAR studies on N-aryl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase have highlighted the importance of descriptors like AlogP98, Wiener index, and dipole moment in determining their bioactivity. scilit.com Another study on benzimidazole (B57391) derivatives generated 3D-QSAR models to understand the molecular properties influencing their antioxidative activity. nih.gov These models help in identifying which structural features are conducive to high activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of the substituent on the benzyl ring or modifying the length of the propyl chain could enhance the biological activity of this compound against a particular target.

Table 4: Common Descriptors Used in QSAR Models for Biologically Active Amines

Descriptor ClassSpecific DescriptorProperty DescribedPotential Influence on Activity
LipophilicClogPHydrophobicityMembrane permeability, hydrophobic interactions
ElectronicDipole MomentPolarity and charge distributionElectrostatic interactions with the target
ElectronicELUMOEnergy of Lowest Unoccupied MOSusceptibility to nucleophilic attack
StericMolar Refractivity (CMR)Molecular volume and polarizabilitySteric fit within the binding pocket
TopologicalWiener IndexMolecular branchingOverall molecular shape and compactness
StructuralHydrogen Bond Donors/AcceptorsH-bonding capacityFormation of key interactions with the receptor

This table provides examples of descriptors and their relevance in QSAR studies of compounds functionally related to this compound.

Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Utilization as a Versatile Amine Intermediate

N-(4-fluorobenzyl)propan-1-amine is a key intermediate in the synthesis of various complex organic molecules. Its structure is incorporated into larger frameworks, demonstrating its versatility. For instance, a structurally related compound, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, is a starting material (SM1) in the synthesis of Pimavanserin, a drug used for treating Parkinson's disease psychosis. google.comgoogle.com This highlights how a fluorobenzyl amine core is integral to the final pharmaceutical product.

In another application, N-(4-fluorobenzyl)propane-1,3-diamine, a derivative of the title compound, is used to create complex inorganic heterocyclic compounds known as cyclotriphosphazenes. tandfonline.comresearchgate.net These reactions involve the condensation of the diamine with hexachlorocyclotriphosphazene (N₃P₃Cl₆), where the amine groups displace chloride ions to form stable, spiro-bridged structures with pendant 4-fluorobenzyl arms. researchgate.net These examples underscore the role of this compound and its close analogues as crucial intermediates in constructing both pharmaceutical agents and complex inorganic-organic hybrid molecules.

Role as a Nitrogen Source in Organic Transformations

In chemical synthesis, the primary function of this compound is often to act as a source of a nitrogen atom. The nitrogen atom, with its lone pair of electrons, is nucleophilic and readily forms new carbon-nitrogen or sulfur-nitrogen bonds. This is fundamental to creating a vast range of nitrogen-containing compounds. organic-chemistry.org

For example, in the synthesis of amides or sulfonamides, the entire this compound molecule, minus the hydrogen on the nitrogen, is incorporated into the new, larger molecule. sphinxsai.comnih.gov The reaction effectively transfers the "N-(4-fluorobenzyl)propyl" moiety to an acyl or sulfonyl group, respectively. This process is a cornerstone of combinatorial chemistry and medicinal chemistry, where libraries of related compounds are synthesized by reacting a common amine core with various partners. nih.govsioc-journal.cn

Application as an Alkali Catalyst in Organic Synthesis

Like other amines, this compound is basic and can function as an alkali (base) catalyst or an acid scavenger in organic reactions. During reactions such as acylation with acid chlorides to form amides, or sulfonylation with sulfonyl chlorides to form sulfonamides, hydrogen chloride (HCl) is produced as a byproduct. mnstate.edu This acidic byproduct can cause unwanted side reactions or protonate the starting amine, rendering it non-nucleophilic.

To prevent this, a base is required. In many procedures, an excess of the reactant amine itself, such as this compound, can serve this purpose, neutralizing the generated HCl. mnstate.edu Alternatively, a non-nucleophilic tertiary amine like triethylamine (B128534) or pyridine (B92270) is added. The basic nature of this compound is therefore crucial for facilitating reactions where acidic byproducts are formed.

Formation of Complex Molecular Architectures through Nucleophilic Substitution Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective nucleophile. masterorganicchemistry.com This allows it to participate in nucleophilic substitution reactions, where it attacks an electron-deficient (electrophilic) center and displaces a leaving group. libretexts.org A classic example is the reaction with alkyl halides. The amine's lone pair attacks the partially positive carbon atom bonded to the halogen, displacing the halide ion and forming a new carbon-nitrogen bond. chemguide.co.uk

This reaction sequence can be repeated. The initial product, a tertiary amine, is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk This reactivity is fundamental for building more complex molecular structures from simple precursors. Similarly, the synthesis of spiro-cyclotriphosphazenes from hexachlorocyclotriphosphazene involves the nucleophilic attack of the amine nitrogen on the electrophilic phosphorus atoms, displacing chloride ions to construct the complex, cage-like architecture. tandfonline.comresearchgate.net

Derivatization and Functionalization Strategies

The reactivity of the N-H bond in this compound allows for straightforward derivatization, enabling its conversion into other important functional groups, most notably amides and sulfonamides. These transformations are central to its application as a building block in medicinal chemistry. nih.gov

Amide bond formation is one of the most crucial reactions in organic and medicinal chemistry. sioc-journal.cn this compound can be readily converted into its corresponding amide derivatives by reaction with a carboxylic acid or, more commonly, an activated carboxylic acid derivative such as an acid chloride or ester. sphinxsai.commdpi.com The reaction with an acid chloride is particularly efficient, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide and HCl. mnstate.edu To drive the reaction to completion, a base is used to neutralize the HCl byproduct. mnstate.edunih.gov

The table below summarizes common methods for amide synthesis applicable to this compound.

ReagentCoupling Agent/BaseSolventConditionsReference
Carboxylic AcidEDCI, HOBTTHF37 °C mdpi.com
Carboxylic AcidEDCI, DMAPCH₂Cl₂Room Temp, 6h nih.gov
Acid ChlorideExcess Amine or NaOH/NaHCO₃Dichloromethane (DCM)Room Temp mnstate.edu
Amino Acid EsterNone (Direct Reflux)MethanolReflux, 3h sphinxsai.com

This table presents generalized conditions for amide synthesis from amines.

Sulfonamides are a key functional group in many pharmaceutical agents. nih.gov The preparation of sulfonamide derivatives from this compound is typically achieved by reacting it with a sulfonyl chloride. nih.gov The mechanism is analogous to amide formation from an acid chloride. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. nih.gov As with amide synthesis, a base is required to scavenge the generated HCl.

Recent methods have also been developed that avoid the use of corrosive sulfonyl chlorides. One such method involves the reaction of amines with sodium sulfinates, mediated by ammonium iodide (NH₄I), providing a greener and more general route to sulfonamides. nih.gov

The table below outlines established methods for the synthesis of sulfonamides from amines.

ReagentCatalyst/BaseSolventConditionsReference
Sulfonyl ChlorideN-Methyl-2-pyrrolidone (NMP)NMPNot specified researchgate.net
Sulfonyl ChlorideRefluxAcetonitrile (B52724)Reflux, 1h nih.gov
Sodium SulfinateNH₄ICH₃CN80 °C, 12h nih.gov
N-Substituted 4-aminobenzenesulfonamidesN-methyl morpholineDMFRoom Temp

This table presents generalized conditions for sulfonamide synthesis from amines.

Alkylated Amine Derivatives

This compound, as a secondary amine, is a key starting material for the synthesis of a wide range of tertiary amines. The nitrogen atom's lone pair of electrons makes it nucleophilic, allowing it to react with various electrophilic alkylating agents to form new carbon-nitrogen bonds. This process, known as N-alkylation, is a fundamental transformation in organic synthesis for building molecular complexity.

Direct alkylation is typically achieved by reacting the amine with an alkyl halide (e.g., alkyl bromide or iodide) via an SN2 reaction. nih.govmdpi.comresearchgate.net In this reaction, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium salt. Subsequent deprotonation yields the neutral tertiary amine. While effective, this method can sometimes lead to the formation of quaternary ammonium salts if the resulting tertiary amine, which can also be nucleophilic, reacts with another molecule of the alkylating agent—a phenomenon known as overalkylation. nih.gov

More controlled and efficient methods for synthesizing N-alkylated derivatives include reductive amination. mdpi.comenamine.net This process involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the tertiary amine. This method is often preferred as it minimizes the risk of overalkylation and provides high yields of the desired product. mdpi.com

The synthesis of these alkylated derivatives is crucial for creating libraries of compounds for various research applications, from materials science to drug discovery. The properties of the final tertiary amine can be systematically modified by varying the nature of the alkyl group introduced.

Table 1: Examples of N-Alkylation Reactions

Starting Amine Alkylating Agent Resulting Derivative (Tertiary Amine)
This compound Methyl iodide N-(4-fluorobenzyl)-N-methylpropan-1-amine
This compound Ethyl bromide N-ethyl-N-(4-fluorobenzyl)propan-1-amine
This compound Benzyl (B1604629) chloride N-benzyl-N-(4-fluorobenzyl)propan-1-amine

Contribution to New Chemical Compound Development

The structure of this compound makes it a valuable building block for the development of new chemical compounds. enamine.net Its utility stems from the combination of a reactive amine handle and the 4-fluorobenzyl motif. This motif is of particular interest in modern synthetic chemistry. The fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions, without substantially increasing its size.

Chemists utilize this compound to introduce the entire N-(4-fluorobenzyl)propyl fragment into a larger molecular framework. This can be achieved through various reactions targeting the amine group, such as acylation to form amides, or coupling reactions to create more complex structures. For instance, it can be used in the synthesis of novel thiosemicarbazides or other heterocyclic systems by reacting it with appropriate isothiocyanates or multifunctional reagents. mdpi.com The resulting compounds, bearing the fluorobenzyl group, are then evaluated for novel properties and applications.

Research into related fluorobenzyl-containing compounds highlights the importance of this structural unit. For example, the 4-fluorobenzyl group has been incorporated into piperazine-based structures to develop potent enzyme inhibitors. enamine.net Similarly, it has been used in the synthesis of adamantane (B196018) derivatives with antimicrobial properties. mdpi.com These examples underscore the strategic value of using precursors like this compound to access new chemical entities with potentially useful characteristics.

Precursor in Drug Scaffold Synthesis

In medicinal chemistry, a "drug scaffold" refers to the core structure of a molecule that is responsible for its primary biological activity. This compound is an important precursor for the synthesis of various scaffolds due to the established role of the 4-fluorobenzyl moiety as a key pharmacophore in numerous bioactive compounds. enamine.netnih.gov

The presence of a fluorine atom on the benzyl group is known to enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. It can also improve binding affinity to biological targets through favorable electrostatic or hydrogen-bonding interactions. Consequently, this amine is used to synthesize libraries of compounds built around a central scaffold, where the 4-fluorobenzylpropyl group serves as a key side chain to optimize pharmacological activity.

Published research on structurally related molecules demonstrates the successful application of this strategy.

Dihydropyridine Scaffold : Novel dihydropyridines incorporating a 1-(4-fluorobenzyl)-5-imidazolyl moiety have been synthesized and investigated as calcium-channel blockers for potential use in treating cardiovascular disorders. nih.gov

Piperazine (B1678402) Scaffold : The 4-fluorobenzylpiperazine fragment has been identified as a critical feature in the design of competitive tyrosinase inhibitors, which have therapeutic potential for treating hyperpigmentation disorders. enamine.net

Imidazole Scaffold : A complex imidazol-2-amine derivative containing an N-(3-fluorobenzyl) group was synthesized as a potent inhibitor of the ALK5 receptor, a target for cancer and fibrotic diseases. nih.gov

Piperidine (B6355638) Scaffold : Derivatives of 1-benzyl-4-piperidinylpropan-1-one have been developed as potent and selective acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease therapy. nih.gov

These studies validate the use of this compound as a precursor to introduce the beneficial 4-fluorobenzyl group into diverse and complex drug scaffolds, thereby contributing significantly to the discovery of new therapeutic agents.

Table 2: Drug Scaffolds Incorporating the Fluorobenzyl Moiety

Drug Scaffold Biological Target/Application Reference
Imidazolyl-Dihydropyridine Calcium-channel blockers nih.gov
Fluorobenzylpiperazine Tyrosinase inhibitors enamine.net
Imidazol-2-amine ALK5 receptor inhibitors nih.gov

Biological Activity and Mechanistic Investigations of N 4 Fluorobenzyl Propan 1 Amine and Its Analogs in Vitro Focus

In Vitro Pharmacological Activity and Receptor Binding Studies

The in vitro pharmacological activity of N-(4-fluorobenzyl)propan-1-amine and its structural analogs has been a subject of interest in medicinal chemistry, particularly concerning their potential interactions with receptors implicated in neuropsychiatric disorders.

Sigma Receptor Binding Affinity Determination

While direct binding data for this compound at sigma receptors is not extensively documented in publicly available literature, the structural characteristics of the molecule allow for inferences based on studies of related compounds. The sigma-1 receptor, in particular, is known to bind a wide variety of N-alkylamines.

Research on a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs has shown that substitution on the benzyl (B1604629) group's aromatic ring can influence sigma-1 receptor affinity. Specifically, halogen substitutions on the benzyl group of these analogs resulted in a similar or slightly decreased affinity for sigma-1 receptors. nih.gov For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substitution on the aromatic ring of the benzyl group generally led to a slight decrease or no significant change in sigma-1 receptor affinity. nih.gov

Furthermore, studies on N-alkylamines have demonstrated that the length of the alkyl chain is a critical determinant of sigma-1 receptor affinity. nih.gov While detailed quantitative data for this compound is not available, the presence of the N-propyl group and the 4-fluorobenzyl moiety suggests potential interaction with the sigma-1 receptor, a hypothesis that warrants further empirical investigation. The basic nitrogen atom is a key pharmacophoric element for sigma receptor binding. nih.gov

Table 1: Inferred Sigma-1 Receptor Affinity of this compound Based on Analog Data

Compound/Analog ClassStructural FeatureEffect on Sigma-1 AffinityCitation
N-(1-benzylpiperidin-4-yl)arylacetamidesHalogen substitution on benzyl ringSimilar or slightly decreased nih.gov
N-AlkylaminesIncreasing alkyl chain lengthGenerally increases affinity nih.gov

This table is based on inferences from structurally related compounds and does not represent direct experimental data for this compound.

Dopamine (B1211576) Receptor Interactions and Modulation

The interaction of this compound analogs with dopamine receptors has been explored, providing insights into how structural modifications influence binding affinity and selectivity.

A study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives revealed that N-alkylation significantly impacts dopamine receptor binding. nih.gov While the parent amine, a structural analog of dopamine with a fluorine substitution, showed affinity for both D1 and D2 receptors, N-alkylation with groups such as ethyl and n-propyl decreased affinity for D1 receptors but markedly enhanced affinity and selectivity for D2 receptors. nih.govresearchgate.net This suggests that the N-propyl group in this compound could confer selectivity for the D2 receptor subtype. nih.govresearchgate.net

The 4-fluoro substitution on the phenyl ring is another important feature. In the aforementioned study, the 2-(4-fluoro-3-hydroxyphenyl)ethylamine analog displayed only a twofold lower affinity for D1 and D2 receptors compared to dopamine itself, indicating that the fluorine atom is well-tolerated and can be a bioisosteric replacement for a hydroxyl group. nih.gov

Table 2: Dopamine Receptor Affinity of N-Substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine Analogs

CompoundN-SubstituentD1 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)Citation
2-(4-fluoro-3-hydroxyphenyl)ethylamine-H380450 nih.gov
N-ethyl derivative-CH2CH31,20085 nih.gov
N-n-propyl derivative-CH2CH2CH31,50060 nih.gov

This data is for analogs and is intended to provide a structure-activity relationship context for this compound.

Serotonin (B10506) Receptor Binding and Neurotransmission Influence

The structural motif of an aromatic ring linked to a protonated nitrogen atom is a common pharmacophoric feature for serotonin (5-HT) receptor binding. nih.gov The specific nature of the substituents on the nitrogen atom often dictates the affinity and selectivity for different 5-HT receptor subtypes. nih.gov

The affinity of various antidepressants and their metabolites for the serotonin transporter (SERT) and different 5-HT receptors has been extensively studied. nih.gov However, without empirical data for this compound, its specific influence on serotonergic neurotransmission remains speculative. Further in vitro binding assays are necessary to characterize its interaction with the array of serotonin receptors and the serotonin transporter.

Monoamine Oxidase (MAO) Enzyme Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. The potential for this compound to inhibit these enzymes can be inferred from studies on related N-propylamine derivatives.

Research on alkyl N-methyl-propargylamine derivatives has shown that the nature of the N-alkyl group is crucial for MAO inhibitory activity. nih.gov In one study, replacement of the N-methyl group with a hydrogen atom or an ethyl group in N-2-butyl-N-methylpropargylamine abolished MAO inhibitory activity. nih.gov This suggests that the specific N-substituent is critical for potent inhibition.

Furthermore, the structure-activity relationship of p-aminosubstituted phenylalkylamines as MAO inhibitors has been investigated. nih.gov These studies highlight that substitutions on the phenyl ring and the alkylamine chain can confer selectivity for MAO within specific types of neurons. nih.gov The presence of a 4-fluoro substituent on the benzyl group of this compound could influence its potency and selectivity towards MAO-A or MAO-B, though experimental verification is required. A study on benzenesulfonamide (B165840) derivatives identified compounds with selective MAO-B inhibition. mdpi.com

In Vitro Modulatory Effects on Cellular Pathways

The influence of this compound and its analogs can extend beyond direct receptor binding to the modulation of intracellular signaling cascades.

Impact on Cell Signaling Pathways (e.g., STAT3 Pathway)

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is linked to various cancers. benthamscience.com While direct evidence for the effect of this compound on the STAT3 pathway is absent from the current literature, studies on structurally related benzylidene and benzylmalonate derivatives have identified potent STAT3 inhibitors. mdpi.comnih.gov

For example, a novel benzylmalonate derivative was found to bind to the STAT3 SH2 domain, leading to the selective inhibition of STAT3 phosphorylation. nih.gov Similarly, a series of benzenesulfonamide derivatives were designed to selectively suppress STAT3 activation. nih.gov These findings suggest that the benzyl moiety, a core component of this compound, can be a scaffold for developing STAT3 inhibitors. The 4-fluoro substitution could potentially enhance such activity, as fluorine incorporation is a known strategy to improve the biological properties of drug candidates. tandfonline.com However, dedicated in vitro studies are necessary to determine if this compound itself can modulate the STAT3 pathway.

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial potential of this compound and its structural analogs has been a subject of scientific inquiry, with various studies exploring their efficacy against a range of pathogenic microorganisms. These investigations, conducted in controlled laboratory settings, provide foundational knowledge on the spectrum of activity and potential mechanisms of action of this class of compounds.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Research into the antibacterial properties of N-benzylamine derivatives has revealed promising activity, particularly against Gram-positive bacteria. While specific data for this compound is limited, studies on analogous structures provide valuable insights. For instance, a series of N-benzylsalicylthioamides demonstrated moderate to high activity against Gram-positive cocci. Several of these compounds exhibited efficacy comparable or superior to established antibiotics like neomycin and penicillin G. The antibacterial action of these analogs appears to be influenced by their lipophilicity and the presence of halogen substituents. nih.gov

Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines, which share structural similarities with the target compound, have shown inhibitory effects against Gram-positive pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. The minimal inhibitory concentrations (MICs) for these compounds were in the range of 2.5–10 μg/ml. grafiati.com In contrast, Gram-negative bacteria have generally shown more resistance to this class of compounds. For example, some carbazole (B46965) derivatives containing a benzylamino moiety showed significant growth inhibition of S. aureus at 16 µg/mL, while higher concentrations (64 µg/mL) were needed to achieve a more moderate reduction in the growth of E. coli. nih.gov

The table below summarizes the antibacterial activity of representative N-benzylamine analogs against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-BenzylsalicylthioamidesGram-positive cocciModerate to High nih.gov
1,3-Bis(aryloxy)propan-2-aminesS. pyogenes2.5 grafiati.com
1,3-Bis(aryloxy)propan-2-aminesS. aureus2.5 grafiati.com
1,3-Bis(aryloxy)propan-2-aminesE. faecalis5.0 grafiati.com
Carbazole derivativesS. aureus32 nih.gov
Carbazole derivativesE. coli>64 nih.gov

This table presents data for analogs of this compound, as specific data for the named compound was not available in the reviewed sources.

Antifungal Activity against Yeast Strains

The in vitro antifungal activity of N-benzylamine analogs has been investigated against various yeast strains, primarily belonging to the Candida genus. Studies on N-benzylsalicylamide derivatives have shown that their antifungal efficacy is influenced by the substitution pattern on the benzyl ring. nih.gov Specifically, derivatives with chloro substituents, such as N-(4'-chlorobenzyl)salicylamides and N-(3',4'-dichlorobenzyl)salicylamides, exhibited relatively high antifungal activity. nih.gov While yeasts were generally less susceptible than filamentous fungi, these findings suggest that the N-benzylamine scaffold is a viable starting point for the development of antifungal agents. nih.gov

Research on other N-benzyl derivatives has shown varied results. For instance, N-benzyl benzylamines have been synthesized and screened for their antifungal potential against several fungi. grafiati.com The data indicates that the structural features of these compounds play a crucial role in their antifungal action.

The following table presents the minimum inhibitory concentrations (MIC) for representative N-benzylamine analogs against yeast strains.

Compound ClassYeast StrainMIC (µmol/L)Reference
N-(4'-Chlorobenzyl)salicylamidesCandida albicans>125 nih.gov
N-(3',4'-Dichlorobenzyl)salicylamidesCandida albicans62.5 nih.gov
N-BenzylsalicylamidesCandida tropicalis>125 nih.gov

This table presents data for analogs of this compound, as specific data for the named compound was not available in the reviewed sources.

Antichlamydial Activity and Selectivity Mechanisms

Investigations into the antichlamydial properties of N-benzylamine derivatives have identified promising candidates for the treatment of infections caused by Chlamydia. A study on substituted N-benzylanilines revealed that these compounds possess notable anti-chlamydial activity. researchgate.netbohrium.com One of the lead compounds from this series, the 2-diethylaminoethyl ester of 4-(2-hydroxybenzylamino)benzoic acid, was converted to a water-soluble hydrochloride salt which demonstrated low cytotoxicity and high anti-chlamydial efficacy. researchgate.net

Further research on molecules designed as dysregulators of cylindrical proteases has also highlighted the potential of the N-benzyl motif. Although not the exact compound , a derivative containing a 4-fluorobenzylpiperazine group was found to impact chlamydial inclusion numbers, size, and morphology in infected HEp-2 cells. nih.gov This finding suggests that the 4-fluorobenzyl moiety can be a key structural feature for antichlamydial activity. The selectivity of these compounds is an important aspect of the research, with studies indicating that some analogs can impair the growth of C. trachomatis without significantly affecting the viability of the host cells. nih.gov

Antituberculosis Activity

Anticancer and Antiproliferative Activities (In Vitro Cell Line Assays)

The potential of this compound analogs as anticancer agents has been evaluated through in vitro assays on various human carcinoma cell lines. These studies aim to determine the cytotoxic and antiproliferative effects of these compounds and to identify potential leads for cancer therapy.

Inhibition of Proliferation in Various Human Carcinoma Cell Lines (e.g., HCT-116, MCF-7, MDA MB-231, A549)

While specific data for this compound is not extensively documented, research on structurally related compounds provides insights into their potential antiproliferative activities. For instance, benzimidazole (B57391) derivatives have been studied for their ability to inhibit the proliferation of colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, varied depending on the specific substitutions on the benzimidazole core. nih.gov

In studies involving N-alkyl-nitroimidazole compounds, both breast cancer (MDA-MB-231) and lung cancer (A549) cell lines showed sensitivity to these agents. openmedicinalchemistryjournal.com The length of the alkyl chain was found to influence the antitumor activity against A549 cells. openmedicinalchemistryjournal.com

The table below summarizes the IC50 values for representative analogs against various human carcinoma cell lines.

Compound ClassCell LineIC50 (µg/mL)Reference
Benzimidazole derivative 1HCT-11628.5 ± 2.91 nih.gov
Benzimidazole derivative 2HCT-11616.2 ± 3.85 nih.gov
Benzimidazole derivative 4HCT-11624.08 ± 0.31 nih.gov
Benzimidazole derivative 1MCF-731.2 ± 4.49 nih.gov
Benzimidazole derivative 2MCF-730.29 ± 6.39 nih.gov
Benzimidazole derivative 4MCF-78.86 ± 1.10 nih.gov
N-methyl-nitroimidazoleMDA-MB-23116.67 ± 2.3 openmedicinalchemistryjournal.com
N-ethyl-nitroimidazoleMDA-MB-23117.33 ± 2.1 openmedicinalchemistryjournal.com
N-propyl-nitroimidazoleMDA-MB-23121.50 ± 4.9 openmedicinalchemistryjournal.com
N-butyl-nitroimidazoleMDA-MB-23117.00 ± 1.7 openmedicinalchemistryjournal.com
N-methyl-nitroimidazoleA54917.00 ± 1.7 openmedicinalchemistryjournal.com
N-ethyl-nitroimidazoleA54914.67 ± 2.5 openmedicinalchemistryjournal.com
N-propyl-nitroimidazoleA54919.33 ± 3.2 openmedicinalchemistryjournal.com
N-butyl-nitroimidazoleA54932.33 ± 3.1 openmedicinalchemistryjournal.com

This table presents data for analogs of this compound, as specific data for the named compound was not available in the reviewed sources.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The piperazine (B1678402) moiety, a key structural feature in many analogs of this compound, is frequently associated with the induction of apoptosis and cell cycle arrest in cancer cells. nih.govplos.orgnih.govnih.govresearchgate.nete-century.usresearchgate.net These effects are often central to their potential as anti-cancer agents.

Studies on various piperazine derivatives have revealed their ability to halt cell proliferation and trigger caspase-dependent apoptosis. nih.govresearchgate.nete-century.us For instance, a novel piperazine derivative was found to inhibit the proliferation of leukemia cells with a GI50 value between 0.06-0.16 μM and induce apoptosis by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. nih.govresearchgate.nete-century.us This suggests that analogs of this compound containing a piperazine ring may exert their effects through a multi-targeted mechanism.

The induction of apoptosis by piperazine derivatives can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. plos.org Some β-elemene piperazine derivatives, for example, have been shown to induce apoptosis by decreasing the levels of cellular FLICE-inhibitory protein (c-FLIP) and generating reactive oxygen species (ROS), which in turn activates both apoptotic pathways. plos.org The presence of a secondary amino group in the piperazine ring was found to be crucial for the pro-apoptotic activity of these compounds. plos.org

Furthermore, piperazine derivatives have been observed to cause cell cycle arrest at different phases. For example, certain piperazine-clubbed with 2-azetidinone derivatives induce cell cycle arrest, which is a precursor to apoptosis in HeLa cervical cancer cells. nih.gov Similarly, a specific dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. researchgate.net Other studies on piperine, which contains a piperidine (B6355638) ring, have demonstrated G1 phase cell cycle arrest in melanoma cells. plos.orgnih.gov This was associated with the downregulation of cyclin D1 and upregulation of p21, triggered by DNA damage. plos.orgnih.gov While not direct analogs, these findings highlight the potential of the core amine-containing heterocyclic structures to interfere with cell cycle progression.

The anticancer activity of arylpiperazine derivatives has also been demonstrated in prostate cancer cell lines, where they were found to inhibit cell growth by arresting the cell cycle in the G1 phase. mdpi.com

Tubulin Polymerization Inhibition Studies

The 4-fluorobenzyl moiety present in this compound is a structural feature that has been associated with the inhibition of tubulin polymerization in some compounds. Tubulin is a critical component of the cytoskeleton and the mitotic spindle, making it an important target for anticancer drugs. mdpi.com

A notable example is bis(4-fluorobenzyl)trisulfide (BFBTS), a synthetic derivative of a natural product. BFBTS has demonstrated potent anticancer activities against a wide range of tumor cell lines, with IC50 values in the high nanomolar to low micromolar range. Mechanistic studies revealed that BFBTS inhibits microtubule polymerization dynamics, leading to the disruption of microtubule filaments in cells and causing cell cycle arrest at the G2-M phase. Mass spectrometry analysis showed that BFBTS covalently binds to β-tubulin at the Cys12 residue.

The ability of compounds containing a 4-fluorobenzyl group to interact with tubulin suggests that analogs of this compound might also possess tubulin polymerization inhibitory activity. This potential mechanism warrants further investigation through direct in vitro tubulin polymerization assays with these specific analogs. The colchicine (B1669291) binding site on tubulin is a common target for small molecule inhibitors of tubulin polymerization. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Analysis

Structure-activity relationship (SAR) studies on analogs of this compound have provided critical information regarding the chemical features necessary for their biological activity. These studies have primarily focused on 4-fluorobenzylpiperazine derivatives and their inhibitory effects on enzymes like tyrosinase. nih.gov

In a study of 4-fluorobenzylpiperazine-based tyrosinase inhibitors, it was found that the 4-fluorobenzyl moiety is a key pharmacophoric feature for inhibitory activity. nih.gov Docking studies suggest that this group occupies a conserved region in the enzyme's active site. nih.gov The fluorine atom, in particular, appears to form halogen bonds with key residues in the active site of both mushroom and human tyrosinase. nih.gov

The nature of the substituent on the other side of the piperazine ring significantly influences the inhibitory potency. A series of novel 4-fluorobenzylpiperazine derivatives were synthesized and evaluated as tyrosinase inhibitors, with several compounds showing potent activity in the low micromolar range. nih.gov

The table below summarizes the tyrosinase inhibitory activity of some 4-fluorobenzylpiperazine analogs.

CompoundSubstituent on PiperazineIC50 (µM) nih.gov
20 2-aminobenzoyl3.74
23 2-nitro-3-chlorobenzoyl0.23
25 2-nitro-5-chlorobenzoyl0.20
26 2-nitro-3-chlorophenylmethanone0.18
Kojic Acid (Reference) -17.76

From this data, it is evident that the presence of electron-withdrawing groups, such as nitro and chloro substituents on the benzoyl ring, significantly enhances the inhibitory activity against tyrosinase. nih.gov Specifically, di-substituted derivatives with a nitro group at the ortho position were found to be excellent inhibitors. nih.gov

Pharmacophore modeling based on these and other related compounds suggests that an ideal structure might include the 4-fluorobenzyl-substituted piperazine. acs.org This is further supported by studies on other targets, where the 4-fluorobenzyl moiety is identified as a key pharmacophore group for binding activity. nih.gov For instance, in the development of CXCR4 ligands, compounds with a fluorobenzyl moiety showed significant binding activity. nih.gov

Analytical Method Development and Validation for N 4 Fluorobenzyl Propan 1 Amine

Chromatographic Methods for Quantification and Purity Analysis

Chromatographic techniques are central to the analytical testing of N-(4-fluorobenzyl)propan-1-amine, offering high-resolution separation for both quantitative analysis and impurity profiling. ijprajournal.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. nih.gov

Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. For the quantification of this compound, a typical RP-UPLC method would utilize a sub-2 µm particle size column, such as a C18, and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The gradient elution mode is often employed to ensure the effective separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative RP-UPLC Method Parameters for this compound Analysis

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL

This table presents a hypothetical but representative set of parameters for RP-UPLC analysis.

Since this compound possesses a chiral center, it is crucial to control its enantiomeric purity. Chiral HPLC is the preferred method for separating and quantifying the enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantiomeric resolution of amines. yakhak.orgwindows.net The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The ratio of the enantiomers is determined by comparing their peak areas in the chromatogram.

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Column Chiralpak AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL

This table provides a representative example of a chiral HPLC method.

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself may be amenable to GC analysis, it is particularly useful for the detection of volatile impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. nih.gov It is an invaluable tool for the identification and quantification of trace-level impurities in pharmaceutical starting materials and intermediates. thermofisher.com For impurity profiling of this compound, a sample would be injected into the GC, where volatile impurities are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their structural elucidation. nih.gov

Table 3: Typical GC-MS Parameters for Impurity Analysis

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-450 amu

This table outlines common parameters for GC-MS impurity profiling.

Method Validation Parameters (According to ICH Guidelines)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) and the more recent Q2(R2). ich.orgeuropa.eueuropa.eu The validation process involves demonstrating the method's performance across several key parameters.

Table 4: ICH Validation Parameters and Their Purpose

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org A minimum of five concentrations is typically recommended. ich.org
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. core.ac.uk
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). core.ac.uk
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nanobioletters.com

The validation report for any analytical method for this compound would need to include experimental data and results for each of these parameters, demonstrating that the method is reliable, accurate, and fit for its intended use in a regulated environment. europa.eu

Specificity and Selectivity

Specificity is a critical parameter in an analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, in this case, this compound. The method must be able to differentiate the analyte from other components that may be present in the sample matrix, such as impurities, degradation products, or other related substances.

To assess specificity, a common approach involves analyzing a placebo or blank matrix (without the analyte) to demonstrate the absence of interfering peaks at the retention time of this compound. Additionally, a sample of this compound would be intentionally degraded under stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. The analytical method should then be capable of resolving the main analyte peak from any peaks corresponding to these degradation products. Peak purity analysis, often performed using a photodiode array (PDA) detector in High-Performance Liquid Chromatography (HPLC), can further confirm the homogeneity of the analyte peak.

Linearity and Range Determination

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

To determine linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The resulting data, typically the peak area or height versus concentration, is then plotted to create a calibration curve. The linearity is evaluated by statistical methods, such as the calculation of the correlation coefficient (r) and the coefficient of determination (r²), which should ideally be close to 1. The y-intercept of the regression line should also be minimal. For the assay of a substance, the recommended range is typically 80% to 120% of the expected concentration.

Hypothetical Linearity Data for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
50 25100
75 37450
100 50200
125 62300

This table is for illustrative purposes only and does not represent actual experimental data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Several methods can be used to determine LOD and LOQ, including visual evaluation, the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ), and a method based on the standard deviation of the response and the slope of the calibration curve. For the latter, the formulas are:

LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S)

Where:

σ = the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines)

S = the slope of the calibration curve

The determination of LOQ is particularly important for the quantification of impurities.

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Repeatability (Intra-assay precision) : This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples of this compound at 100% of the test concentration.

Intermediate Precision (Inter-assay precision) : This evaluates the precision within the same laboratory but on different days, with different analysts, or with different equipment. This demonstrates the reliability of the method over time.

The acceptance criteria for precision depend on the intended use of the method, but typically an RSD of not more than 2% is desired for the assay of a drug substance.

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added (spiked) to a placebo or blank matrix. The method is then used to analyze these spiked samples, and the percentage of the analyte recovered is calculated.

Accuracy is typically assessed at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). The acceptance criteria for recovery are usually in the range of 98% to 102%.

Hypothetical Accuracy Data for this compound

Spike Level Amount Added (mg) Amount Recovered (mg) Recovery (%)
80% 8.0 7.95 99.4
100% 10.0 10.12 101.2

This table is for illustrative purposes only and does not represent actual experimental data.

Robustness and Ruggedness Assessment

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. The effect of these changes on the analytical results is then evaluated.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments.

System Suitability Parameters

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability parameters are established to ensure that the analytical system is performing correctly at the time of analysis. Common system suitability parameters for HPLC methods include:

Peak Retention Time: The time it takes for the analyte to pass through the column. It should be consistent between injections.

Resolution: The separation between the analyte peak and the nearest other peak. A resolution of greater than 2 is generally considered adequate.

Asymmetry (Tailing Factor): A measure of peak shape. A value between 0.8 and 1.5 is typically acceptable.

Capacity Factor (k'): A measure of the retention of the analyte. It should ideally be between 1 and 10.

Plate Numbers (N): A measure of the column's efficiency. Higher plate numbers indicate better efficiency.

Selectivity (α): The ratio of the capacity factors of two adjacent peaks.

Tailing Factor: A measure of peak symmetry, with a value of 1 indicating a perfectly symmetrical peak.

Table of Compound Names

Compound Name

Q & A

What are the established synthetic routes for N-(4-fluorobenzyl)propan-1-amine, and what factors influence yield optimization?

Basic Research Question
this compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 4-fluorobenzyl chloride with propan-1-amine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Yield optimization depends on:

  • Stoichiometric ratios : Excess amine (1.5–2.0 equivalents) improves alkylation efficiency.
  • Temperature : Reactions at 60–80°C minimize side products like dialkylation.
  • Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in multi-step syntheses .

For advanced routes, in situ tethering strategies (e.g., Pd-catalyzed allylic amination) can improve regioselectivity .

What spectroscopic and computational methods are critical for characterizing this compound?

Basic Research Question
Key characterization includes:

  • NMR : ¹H/¹³C NMR to confirm the 4-fluorobenzyl moiety (δ ~4.25 ppm for –CH₂–NH–, δ ~115–160 ppm for aromatic F-substituted carbons).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C–F stretch).
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 196.1).
    Computational methods like DFT (B3LYP/6-31G*) predict electronic properties and verify experimental data .

How can researchers address unexpected byproduct formation during this compound synthesis?

Advanced Research Question
Unanticipated byproducts (e.g., diarylated amines or N-demethylated intermediates) may arise due to:

  • Reactivity of intermediates : Fluorinated benzyl groups can undergo undesired nucleophilic aromatic substitution.
  • Catalyst selection : Pd catalysts may promote diarylation (e.g., ’s benzimidazole derivative formed via self-catalyzed N-diarylation).
    Mitigation strategies :
    • Use scavengers (e.g., molecular sieves) to trap reactive intermediates.
    • Optimize reaction time and temperature to favor kinetic over thermodynamic products .

What computational tools are used to predict the reactivity of fluorinated amines like this compound?

Advanced Research Question
Quantum chemical calculations (e.g., Gaussian 09) model:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the 4-fluorobenzyl group.
  • Transition-state analysis : Predict regioselectivity in alkylation or cross-coupling reactions.
    Studies on analogous compounds (e.g., fluorobenzamides) show that electron-withdrawing F substituents enhance stability but reduce amine nucleophilicity .

How can discrepancies in experimental and computational spectroscopic data be resolved?

Advanced Research Question
Discrepancies often arise from solvent effects or conformational flexibility. For example:

  • NMR chemical shifts : DMSO-d₆ vs. CDCl₃ solvents alter hydrogen bonding and shift –NH peaks.
  • DFT limitations : Gas-phase calculations may not account for solvation.
    Solutions :
    • Use explicit solvent models (e.g., PCM in Gaussian) for computational refinement.
    • Compare with literature data for structurally similar fluorinated amines (e.g., ’s N-(4-methoxyphenyl)propan-1-amine) .

What are the potential biomedical applications of this compound derivatives?

Basic Research Question
Fluorinated amines are explored for:

  • Receptor binding : The 4-fluorobenzyl group mimics tyrosine residues in kinase inhibitors.
  • Antimicrobial agents : Fluorine enhances membrane permeability and metabolic stability.
    For example, N-(4-fluorophenyl)benzamide derivatives show antitumor activity via HDAC inhibition .

What challenges arise in the storage and stability of this compound?

Advanced Research Question
Key stability issues include:

  • Oxidative degradation : The benzylic –CH₂–NH– group is prone to oxidation.
  • Hygroscopicity : Amine functionality absorbs moisture, leading to hydrolysis.
    Best practices :
    • Store under inert gas (N₂/Ar) at –20°C.
    • Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation .

How does the 4-fluorobenzyl moiety influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing F substituent:

  • Reduces electron density on the benzyl ring, hindering electrophilic substitution.
  • Enhances para-directing effects in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
    Comparative studies with non-fluorinated analogs (e.g., 4-methylbenzyl derivatives) show slower reaction kinetics but higher regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.